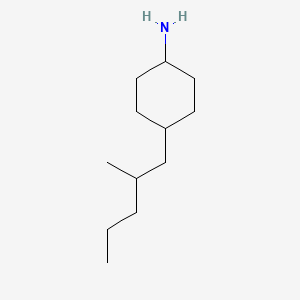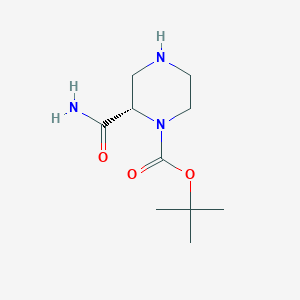
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of the 4-chlorophenyl group attached to the thiazole ring imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of harmful microorganisms.
Materials Science: The compound is used in the design of novel materials with unique electronic and optical properties, making it valuable in the development of sensors and electronic devices.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. For example, it may inhibit the synthesis of nucleic acids or disrupt the integrity of cell membranes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophene-2-yl]amino}-4-oxobut-2-enoic acids
Uniqueness
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one stands out due to its unique combination of the thiazole ring and the 4-chlorophenyl group, which imparts distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C9H6ClNOS |
|---|---|
Poids moléculaire |
211.67 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |
Clé InChI |
DEVLIYWCGXQTMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CNC(=O)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

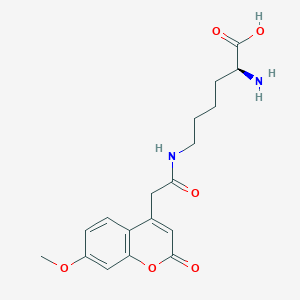
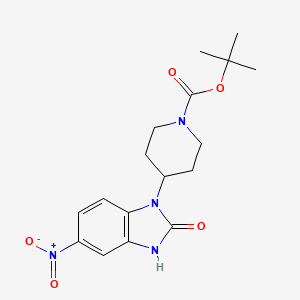
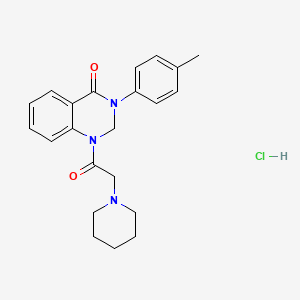
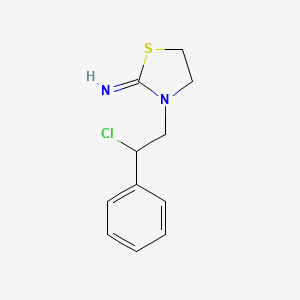
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)

